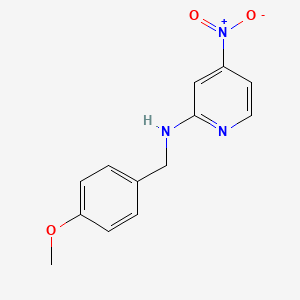![molecular formula C15H23Cl2NO B1397265 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-03-0](/img/structure/B1397265.png)
3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
“3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . Its average mass is 304.255 Da and its mono-isotopic mass is 303.115662 Da .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.26 . It is typically stored in a dry room at room temperature . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Identification and Quantification of Impurities
Cloperastine hydrochloride, a piperidine derivative closely related to 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride, has been extensively studied for its impurities. Researchers isolated and identified various impurities in cloperastine hydrochloride, which is used as a central antitussive agent in cough treatments. This research is critical for ensuring the purity and efficacy of the drug (Liu et al., 2020).
Cytotoxic and Anticancer Properties
Piperidine derivatives have shown promise in the field of cancer research. A study synthesized a series of piperidine compounds, demonstrating significant cytotoxicity towards various cell lines, including murine P388, L1210, and human tumors. This indicates the potential of piperidine derivatives, including those similar to 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride, as anticancer agents (Dimmock et al., 1998).
Metabolic Activity in Obesity
A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, which shares a similar chemical structure, revealed its impact on metabolic activity in obese rats. The substance led to reduced food intake and weight gain, highlighting its potential role in obesity research (Massicot, Steiner, & Godfroid, 1985).
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds with high activity against AChE have been identified, offering insights into the development of new therapeutic agents (Sugimoto et al., 1990).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research into the pharmacology of compounds structurally similar to 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride has revealed their interaction with the cannabinoid CB1 receptor. These compounds show potential as allosteric modulators, affecting receptor binding and function, which could be significant in neurological and psychological disorders (Price et al., 2005).
Selective Serotonin Reuptake Inhibitor Properties
Paroxetine hydrochloride, another compound in the same class, is a well-known selective serotonin reuptake inhibitor (SSRI). Its comprehensive study provides insights into the physicochemical properties, methods of preparation, pharmacokinetics, metabolism, and pharmacological effects, which can be informative for similar compounds like 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride (Germann et al., 2013).
Propiedades
IUPAC Name |
3-[2-(2-chloro-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-12-5-6-15(14(16)10-12)18-9-7-13-4-3-8-17-11-13;/h5-6,10,13,17H,2-4,7-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSGLWDQWNDUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



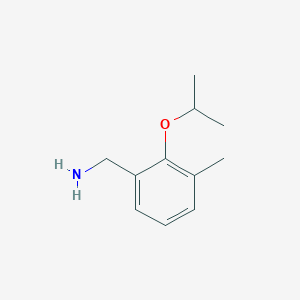
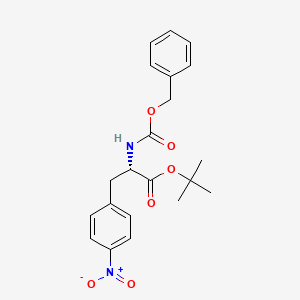
![Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1397186.png)

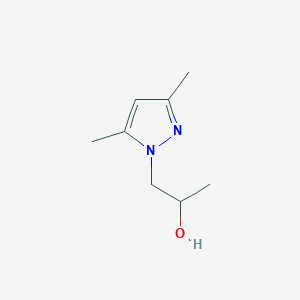
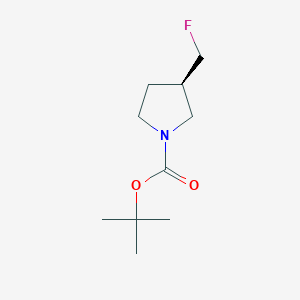
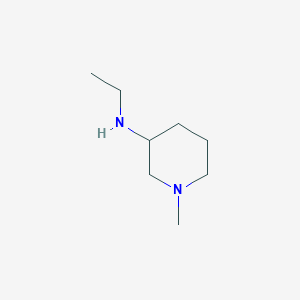


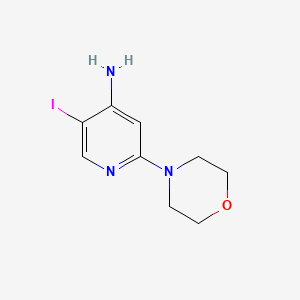
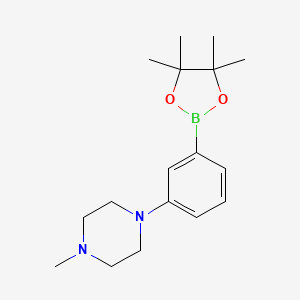

![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)
